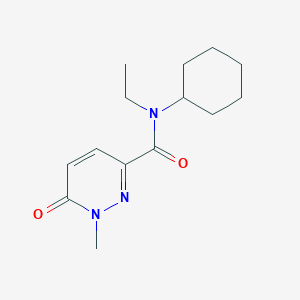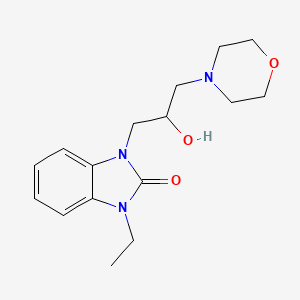
4-chloro-N-cyclopropyl-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclopropyl-N-ethylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
4-chloro-N-cyclopropyl-N-ethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates, which are involved in a variety of cellular processes. By inhibiting CK2 activity, 4-chloro-N-cyclopropyl-N-ethylbenzamide can disrupt signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis and metastasis. 4-chloro-N-cyclopropyl-N-ethylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-cyclopropyl-N-ethylbenzamide is that it is a highly specific inhibitor of CK2, which can minimize off-target effects. However, 4-chloro-N-cyclopropyl-N-ethylbenzamide can also have cytotoxic effects at high concentrations, which can limit its use in some experiments. In addition, 4-chloro-N-cyclopropyl-N-ethylbenzamide can be difficult to solubilize, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-cyclopropyl-N-ethylbenzamide. One area of interest is the development of combination therapies that use 4-chloro-N-cyclopropyl-N-ethylbenzamide in conjunction with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the investigation of 4-chloro-N-cyclopropyl-N-ethylbenzamide in other diseases, such as viral infections and neurodegenerative disorders. Additionally, there is ongoing research on the development of more potent and selective CK2 inhibitors that may have improved therapeutic potential compared to 4-chloro-N-cyclopropyl-N-ethylbenzamide.
Synthesemethoden
4-chloro-N-cyclopropyl-N-ethylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine, followed by reaction with ethylamine. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclopropyl-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-cyclopropyl-N-ethylbenzamide has also been investigated for its potential role in other diseases, such as neurodegenerative disorders and viral infections.
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopropyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-14(11-7-8-11)12(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNTQTULDCDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclopropyl-N-ethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)



![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)